molecular formula C14H18N4O4S2 B591277 Thiophanate Ethyl-d10 CAS No. 1398066-16-4

Thiophanate Ethyl-d10

Cat. No.: B591277
CAS No.: 1398066-16-4
M. Wt: 380.503
InChI Key: YFNCATAIYKQPOO-MWUKXHIBSA-N
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Description

Thiophanate Ethyl-d10 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of thiophanate, a fungicide belonging to the benzimidazole class. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical applications, including mass spectrometry.

Mechanism of Action

Target of Action

Thiophanate Ethyl-d10, a deuterium-labeled variant of Thiophanate Ethyl , is primarily a fungicide . Its primary targets are various fungi that cause diseases in a broad spectrum of crops . These include diseases such as Eyespot, Scab, Powdery mildew, Grey mould, Leaf spot, Rusts, Brown spot, Brown Rot, and Root rots .

Mode of Action

This compound acts by inhibiting mitosis and cell division . This is achieved through the disruption of Beta-tubulin assembly during mitosis . By interfering with this crucial cellular process, this compound prevents the fungi from growing and reproducing, thereby controlling the spread of fungal diseases.

Biochemical Pathways

It is known that the compound interferes with the assembly of beta-tubulin, a key protein involved in cell division . This disruption affects the normal functioning of the fungi, leading to their eventual death and preventing the spread of the disease.

Result of Action

The result of this compound’s action is the effective control of a broad spectrum of fungal diseases in various crops . By inhibiting cell division in fungi, it prevents their growth and reproduction, thereby stopping the spread of the disease and protecting the health of the crops.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiophanate Ethyl-d10 involves the incorporation of deuterium into the thiophanate molecule. The process typically starts with the preparation of thiophanate, followed by the introduction of deuterium through specific chemical reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to monitor the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Thiophanate Ethyl-d10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent thiophanate form.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include deuterated sulfoxides, sulfones, and substituted thiophanate derivatives.

Scientific Research Applications

Thiophanate Ethyl-d10 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of thiophanate residues in environmental and food samples.

    Biology: Employed in metabolic studies to trace the degradation pathways of thiophanate in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of thiophanate-based drugs.

    Industry: Applied in the development of new fungicides and in the quality control of agricultural products.

Comparison with Similar Compounds

Thiophanate Ethyl-d10 is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements. Similar compounds include:

    Thiophanate Methyl: Another benzimidazole fungicide with similar antifungal properties but without deuterium labeling.

    Carbendazim: A related compound that also targets fungal microtubules but differs in its chemical structure and spectrum of activity.

    Benomyl: A fungicide that shares the same mode of action but is less stable compared to this compound.

This compound stands out due to its enhanced stability and utility in research applications, making it a valuable tool in various scientific fields.

Biological Activity

Thiophanate Ethyl-d10 is a derivative of the widely used fungicide Thiophanate-methyl, which has been extensively studied for its biological activity, particularly concerning its effects on various organisms and ecosystems. This article delves into the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and implications for environmental health.

Overview of this compound

This compound is a labeled compound used primarily in research to trace the behavior of Thiophanate-methyl in biological systems. It is essential to understand its biological activity to evaluate the environmental and health risks associated with its use.

This compound functions as a fungicide by inhibiting fungal growth through interference with cellular processes. Its primary mode of action involves the inhibition of microtubule formation, essential for cell division in fungi. This leads to cell cycle arrest and eventual cell death.

Acute Toxicity

Acute toxicity studies have shown that this compound exhibits low toxicity levels in mammals and aquatic organisms. The oral LD50 values are greater than 5000 mg/kg in rats, indicating a low level of acute toxicity . However, chronic exposure has been linked to adverse effects on liver and thyroid function.

Chronic Toxicity

Chronic exposure studies reveal significant findings:

  • Liver and Thyroid Effects : Increased liver weights and changes in thyroid hormone levels have been observed in animal studies .
  • Reproductive and Developmental Toxicity : Studies indicate potential reproductive toxicity, with developmental effects noted in fetal rabbits exposed to the compound .

Effects on Aquatic Organisms

Research has highlighted the detrimental effects of this compound on aquatic ecosystems. For instance, exposure to this compound can lead to oxidative stress in cyanobacteria such as Arthrospira platensis, resulting in decreased growth rates and chlorophyll content . The compound induces lipid peroxidation and alters antioxidant enzyme activities, suggesting significant ecological implications.

Case Studies

  • Impact on Cyanobacteria : A study investigated the effects of this compound on Arthrospira platensis. Results showed that exposure led to increased oxidative stress markers and inhibited growth, emphasizing the potential risks to aquatic food webs .
  • Human Health Risk Assessment : A comprehensive risk assessment indicated that while acute exposure poses minimal risk, chronic exposure may lead to significant health concerns due to liver and thyroid dysfunction .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study FocusKey Findings
Acute ToxicityOral LD50 > 5000 mg/kg; low acute toxicity
Chronic ToxicityLiver weight increase; thyroid hormone alterations
Environmental ImpactInduced oxidative stress in A. platensis; inhibited growth and chlorophyll production
Reproductive EffectsDevelopmental toxicity noted in fetal rabbits

Properties

CAS No.

1398066-16-4

Molecular Formula

C14H18N4O4S2

Molecular Weight

380.503

IUPAC Name

1,1,2,2,2-pentadeuterioethyl N-[[2-(1,1,2,2,2-pentadeuterioethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate

InChI

InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24)/i1D3,2D3,3D2,4D2

InChI Key

YFNCATAIYKQPOO-MWUKXHIBSA-N

SMILES

CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC

Synonyms

N,N’-[1,2-Phenylenebis(iminocarbonothioyl)]bis-carbamic Acid C,C’-Diethyl Ester-d10;  4,4’-o-Phenylenebis[3-thio-allophanic Acid Diethyl Ester-d10;  [1,2-Phenylenebis(iminocarbonothioyl)]bis-carbamic Acid Diethyl Ester-d10;  1,2-Bis(3-ethoxycarbonyl-2-t

Origin of Product

United States

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